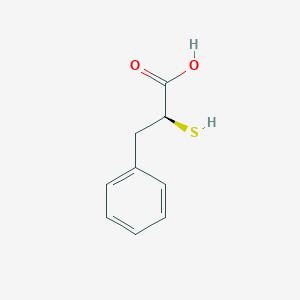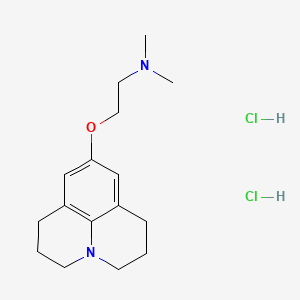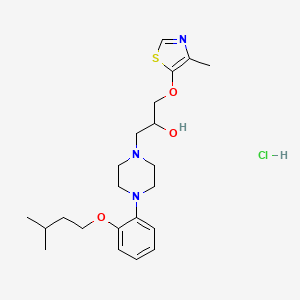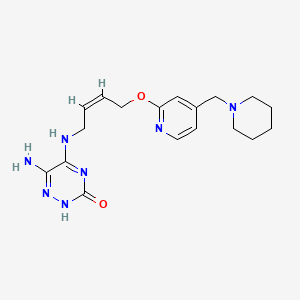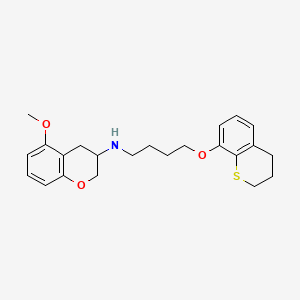
2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-5-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-5-methoxy- is a complex organic compound that belongs to the class of benzopyrans and benzothiopyrans
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-5-methoxy- typically involves multi-step organic reactions. The process may start with the formation of the benzopyran and benzothiopyran cores, followed by functionalization steps to introduce the amine, methoxy, and butyl groups. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-5-methoxy- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the amine group may lead to the formation of nitro or nitrile derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl chains.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-5-methoxy- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, this compound may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, 2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-5-methoxy- may be investigated as a potential drug candidate. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as an intermediate in the production of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-5-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes, block receptor signaling, or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-butyl)-5-methoxy-: Lacks the benzothiopyran moiety.
2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-: Lacks the methoxy group.
2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-5-hydroxy-: Contains a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of 2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-5-methoxy- lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
153804-57-0 |
|---|---|
Fórmula molecular |
C23H29NO3S |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
N-[4-(3,4-dihydro-2H-thiochromen-8-yloxy)butyl]-5-methoxy-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C23H29NO3S/c1-25-20-9-5-10-21-19(20)15-18(16-27-21)24-12-2-3-13-26-22-11-4-7-17-8-6-14-28-23(17)22/h4-5,7,9-11,18,24H,2-3,6,8,12-16H2,1H3 |
Clave InChI |
PACAWKKVNLIRTM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1CC(CO2)NCCCCOC3=CC=CC4=C3SCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(butylamino)-N-[2-[3-[2-[[2-(butylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12762213.png)
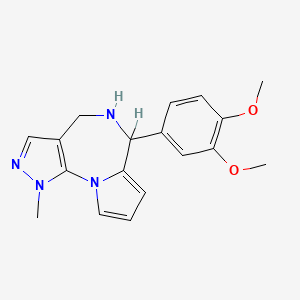
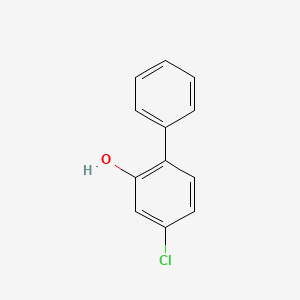

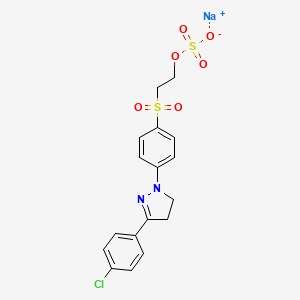
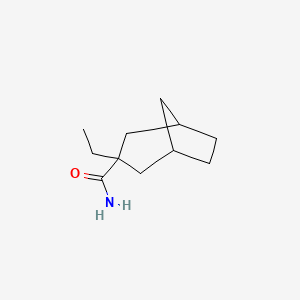
![[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate](/img/structure/B12762248.png)


